molecular formula C15H20N2O B13240665 ([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine

([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine

Cat. No.: B13240665
M. Wt: 244.33 g/mol
InChI Key: VSMLYPDFGTVKOE-UHFFFAOYSA-N
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Description

([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: is a synthetic organic compound characterized by a pyrrole ring substituted with ethoxyphenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring.

    Substitution Reactions:

    Amine Functionalization:

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds also contain a heterocyclic ring and are known for their diverse biological activities.

    Imidazole Derivatives: Similar in structure, these compounds are used in various pharmaceutical and industrial applications.

    Pyrrole Derivatives: Other pyrrole-based compounds with different substituents can be compared to highlight the unique properties of .

Conclusion

This compound: is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for further research and development.

Biological Activity

The compound ([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine , often referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrole and its derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to synthesize available research findings regarding the biological activity of this specific compound.

  • Chemical Formula : C15_{15}H20_{20}N
  • Molecular Weight : 232.33 g/mol
  • CAS Number : Not specified in the search results but can be derived from the structural formula.

The biological activity of pyrrole derivatives is often attributed to their ability to interact with various biological targets. For instance, compounds similar to This compound have been shown to inhibit specific enzymes or receptors involved in cancer progression and inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For example, compounds that share structural similarities with This compound have been reported to:

  • Induce apoptosis in cancer cells.
  • Arrest the cell cycle at the G0/G1 phase.
  • Downregulate oncogenes such as c-Myc .

A notable study demonstrated that certain pyrrole derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Anti-inflammatory Properties

Pyrrole compounds have also been investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thereby reducing inflammation .

Antimicrobial Activity

Some studies suggest that pyrrole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is often linked to their ability to disrupt microbial cell membranes or inhibit critical metabolic pathways within the pathogens .

Case Studies

Study ReferenceFindings
Compound 35f (similar structure) showed significant anti-cancer activity by inducing apoptosis and cell cycle arrest in MV4-11 mouse xenograft models.
Indole-containing compounds demonstrated broad-spectrum anti-tumor activity against various human cancer cell lines.
Investigated the synthesis of pyrrole derivatives with promising antiproliferative effects in human cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile of pyrrole derivatives is crucial for understanding their therapeutic potential. Compounds similar to This compound have shown favorable absorption, distribution, metabolism, and excretion (ADME) properties. For instance, they may exhibit good oral bioavailability and metabolic stability, which are essential for effective drug development .

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine

InChI

InChI=1S/C15H20N2O/c1-4-18-15-7-5-14(6-8-15)17-11(2)9-13(10-16)12(17)3/h5-9H,4,10,16H2,1-3H3

InChI Key

VSMLYPDFGTVKOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)CN)C

Origin of Product

United States

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